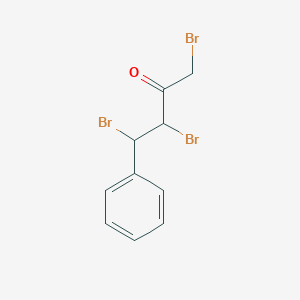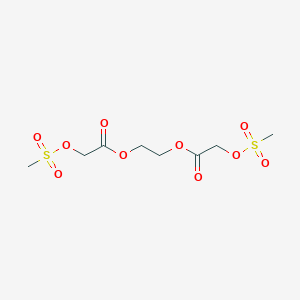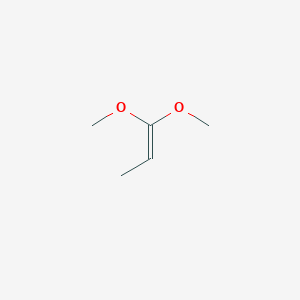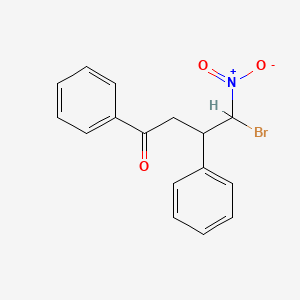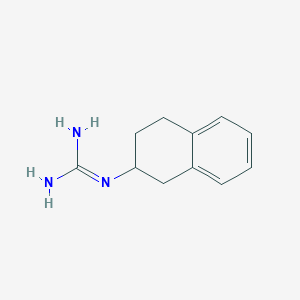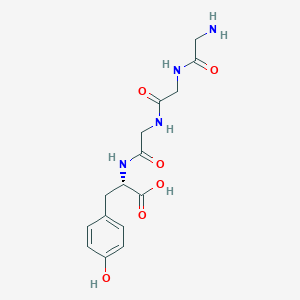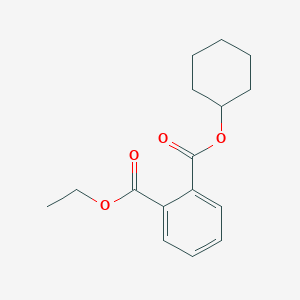
Phthalic acid, cyclohexyl ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, cyclohexyl ethyl ester is a chemical compound that belongs to the family of phthalic acid esters. These esters are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalic acid esters are commonly found in a variety of products, including plastics, cosmetics, and personal care items.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic acid, cyclohexyl ethyl ester can be synthesized through the esterification of phthalic acid with cyclohexanol and ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves the use of phthalic anhydride instead of phthalic acid. Phthalic anhydride reacts with cyclohexanol and ethanol in the presence of a catalyst to form the desired ester. This method is preferred due to its higher efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid, cyclohexyl ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phthalic acid and the corresponding alcohols (cyclohexanol and ethanol).
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: The ester can be reduced to form alcohols and other reduction products.
Substitution: The ester can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid, cyclohexanol, and ethanol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Substituted esters and other functionalized products.
Wissenschaftliche Forschungsanwendungen
Phthalic acid, cyclohexyl ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials to improve their mechanical properties.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of phthalic acid, cyclohexyl ethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, leading to endocrine-disrupting effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, cyclohexyl ethyl ester can be compared with other phthalic acid esters, such as:
Diethyl phthalate: Used as a plasticizer and in personal care products.
Dibutyl phthalate: Used in adhesives, sealants, and coatings.
Di(2-ethylhexyl) phthalate: Widely used in the production of flexible PVC products.
Uniqueness
This compound is unique due to its specific ester groups (cyclohexyl and ethyl), which impart distinct physical and chemical properties compared to other phthalic acid esters. These properties make it suitable for specific applications where other esters may not perform as effectively.
Eigenschaften
CAS-Nummer |
5333-60-8 |
|---|---|
Molekularformel |
C16H20O4 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O4/c1-2-19-15(17)13-10-6-7-11-14(13)16(18)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
BNTNXFQAIVBINE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


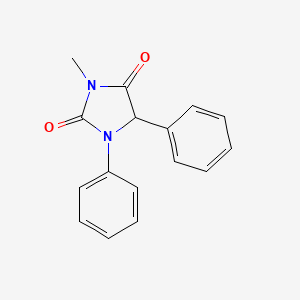
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
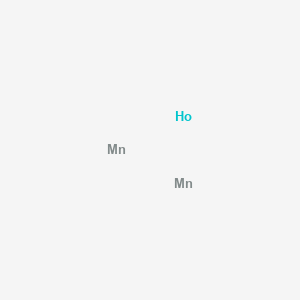

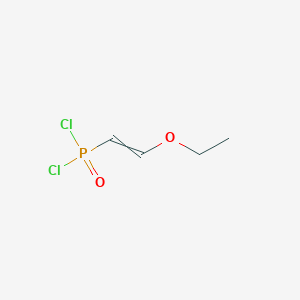
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
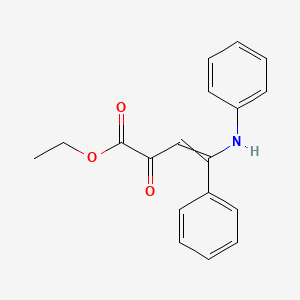
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
